molecular formula C10H15N B094796 N-Isopropylbenzylamine CAS No. 102-97-6

N-Isopropylbenzylamine

Cat. No.: B094796
CAS No.: 102-97-6
M. Wt: 149.23 g/mol
InChI Key: LYBKPDDZTNUNNM-UHFFFAOYSA-N
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Description

N-Isopropylbenzylamine is a chemical compound that has garnered attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is structurally similar to methamphetamine, which has led to its use as a substitute or diluent in illicit drug manufacturing .

Mechanism of Action

Target of Action

It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .

Mode of Action

N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide signaling pathway. By increasing the expression of nNOS, this compound enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .

Pharmacokinetics

Given its structural similarity to methamphetamine, it may share similar adme properties .

Result of Action

The increase in nitric oxide production due to this compound’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .

Preparation Methods

N-Isopropylbenzylamine can be synthesized through several methods:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Isopropylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions where the isopropyl or benzyl groups are replaced by other functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

N-Isopropylbenzylamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique molecular structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.

  • Reactivity : The compound's amine functional group enables it to engage in nucleophilic substitution reactions, which are essential for creating complex molecular structures. It can also undergo N-alkylation reactions to form secondary and tertiary amines, frequently utilized in the design of active pharmaceutical ingredients (APIs) .
  • Applications : It is particularly valuable in the synthesis of:
    • Beta-blockers used for cardiovascular conditions.
    • Antihistamines and local anesthetics.
    • Antidepressants .

Pharmaceutical Applications

This compound has garnered attention for its potential roles in drug development and synthesis.

  • Precursor for Drug Synthesis : This compound is employed as a precursor in the production of various pharmaceuticals, including those targeting cardiovascular diseases and neurological disorders. Its reactivity allows for the incorporation of diverse functional groups into drug molecules, enhancing their therapeutic efficacy .
  • Pharmacological Properties : Research indicates that this compound may exhibit potential pharmacological activities, although these are still under investigation. Its ability to modify existing drug molecules could improve their pharmacokinetic profiles .

Toxicological Studies

The abuse potential of this compound has been a subject of research due to its structural similarity to methamphetamine.

  • Abuse Potential : Studies have shown that this compound can induce conditioned place preference in animal models, suggesting it may have reinforcing effects similar to methamphetamine but with lower potency . This raises concerns about its potential for abuse when used as a substitute for methamphetamine.
  • Toxicity Mechanisms : Toxicological studies have revealed that this compound can increase intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS). This mechanism is associated with cytotoxic effects observed in neuronal cell lines . The compound's toxicity appears dose-dependent, with significant cell death occurring at concentrations around 1-3 mM .

Forensic Applications

Due to its illicit use as an adulterant in methamphetamine production, this compound has been studied for its detection and quantification in forensic samples.

  • Analytical Methods : A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of methamphetamine and this compound in forensic contexts. This method enhances the ability to identify and quantify these substances in seized drug samples .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic compounds; involved in nucleophilic substitutions.
PharmaceuticalPrecursor for various drugs; potential pharmacophore; modifies drug properties for better efficacy.
ToxicologyInvestigated for abuse potential; induces toxicity through nitric oxide pathways.
ForensicsAnalytical detection methods developed for forensic analysis of illicit drugs.

Biological Activity

N-Isopropylbenzylamine (N-ipb) is a structural isomer of methamphetamine (METH), sharing similar physical properties and psychoactive effects. Its biological activity has garnered attention due to its potential use as a substitute for METH in illicit drug markets. This article reviews the biological activity of N-ipb, focusing on its effects in behavioral studies, pharmacological profiles, and toxicological assessments.

Conditioned Place Preference (CPP) and Locomotor Activity

Recent studies have demonstrated that N-ipb can induce conditioned place preference (CPP) in animal models, suggesting its reinforcing properties. In a study involving mice, N-ipb at a dose of 3 mg·kg1^{-1} significantly induced CPP, comparable to METH at 1 mg·kg1^{-1} . This indicates that N-ipb may possess abuse potential, although it is considered less potent than METH.

Table 1: Summary of CPP and Locomotor Activity Findings

CompoundDose (mg·kg1^{-1})CPP InductionLocomotor Activity Increase
This compound3YesYes (at 10 mg·kg1^{-1})
Methamphetamine1YesYes

In terms of locomotor activity, acute treatment with 10 mg·kg1^{-1} of N-ipb resulted in significant increases compared to saline controls, while chronic administration showed delayed sensitization effects . This pattern suggests that N-ipb has the potential to induce psychomotor stimulation but with a lower efficacy than METH.

Toxicological Effects

The cytotoxicity of N-ipb has been investigated in various neuronal cell lines. A study reported that N-ipb caused cell death with IC5050 values ranging from 1 to 3 mM in SN4741, SH-SY5Y, and PC12 cell lines . The mechanism underlying this toxicity appears to involve the facilitation of neuronal nitric oxide synthase (nNOS) expression and increased intracellular nitric oxide (NO) levels. Inhibition of nNOS significantly mitigated the toxic effects of N-ipb, highlighting a potential target for therapeutic intervention .

Table 2: Toxicity Assessment Results

Cell LineIC5050 (mM)Mechanism of Action
SN47411-3Increased nNOS expression and NO levels
SH-SY5Y1-3Increased nNOS expression and NO levels
PC121-3Increased nNOS expression and NO levels

Comparative Studies with Methamphetamine

N-ipb's reinforcing effectiveness is notably lower than that of METH. Behavioral economic analyses have shown that the demand elasticity for N-ipb is less favorable compared to METH, indicating a reduced potential for abuse . However, both compounds exhibit similar behavioral effects at certain dosages, suggesting overlapping mechanisms of action.

Self-Administration Studies

In self-administration paradigms, rats were trained to self-administer N-ipb at a dose of 1 mg·kg1^{-1}, demonstrating its ability to function as a reinforcer. The response curve exhibited an inverted U-shape, characteristic of many psychoactive substances . This finding further supports the notion that while N-ipb has abuse potential, it operates within a different efficacy profile compared to traditional stimulants like METH.

Properties

IUPAC Name

N-benzylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059265
Record name Benzenemethanamine, N-(1-methylethyl)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-97-6
Record name Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name Benzenemethanamine, N-(1-methylethyl)-
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Record name Benzenemethanamine, N-(1-methylethyl)-
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Record name N-isopropylbenzylamine
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Record name ISOPROPYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Isopropylbenzylamine of interest in forensic science?

A1: this compound shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate this compound from methamphetamine in forensic samples [].

Q2: What is known about the toxicity of this compound?

A3: Research suggests that this compound might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.

Q3: Can you describe a specific chemical reaction involving this compound?

A4: this compound reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].

Q4: What interesting structural features are observed in magnesocene adducts of this compound?

A5: In the solid-state structure of the magnesocene adduct of this compound (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].

Q5: How can the Simon reaction be modified to distinguish between methamphetamine and this compound?

A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while this compound remains blue, allowing for their differentiation [].

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